molecular formula C23H21N5O2 B2962572 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1004680-46-9

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2962572
CAS RN: 1004680-46-9
M. Wt: 399.454
InChI Key: GMRDBAMWUWNBKR-UHFFFAOYSA-N
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Description

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer activities. These compounds, including ones similar to N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide, have been studied for their cytotoxic effects on cancer cell lines like HCT-116 and MCF-7. This research indicates the potential of these compounds in the development of new anticancer agents (Rahmouni et al., 2016).

Biological Evaluation and Drug Chemistry

Another aspect of research involves the synthesis of related compounds and their evaluation in biological contexts. Studies have focused on compounds with potential applications in medicinal chemistry, such as N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which have been tested for their inhibitory potential against various enzymes. These studies contribute to understanding the biological activity of these compounds and their potential therapeutic applications (Saeed et al., 2015).

Insecticidal and Antibacterial Potential

Compounds related to N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide have been synthesized and evaluated for their potential in agriculture and health. Research has investigated their insecticidal and antibacterial activities, which could lead to new solutions for pest control and bacterial infections (Deohate & Palaspagar, 2020).

Heterocyclic Synthesis and Drug Design

Studies have also focused on the utility of certain compounds in the synthesis of various heterocyclic derivatives. These synthesized compounds have been characterized and investigated for their potential in drug design, offering insights into new therapeutic compounds (Fadda et al., 2012).

Mechanism of Action

Target of Action

AKOS024629212, also known as N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide or F2215-0567, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key protein located in the outer mitochondrial membrane and plays a crucial role in controlling the passage of metabolites between the mitochondria and the cytosol .

Mode of Action

AKOS024629212 acts as a VDAC inhibitor, reducing channel conductance . It inhibits the oligomerization of VDAC, which is a process that can lead to the release of cytochrome C from the mitochondria and trigger apoptosis . By inhibiting this process, AKOS024629212 can prevent apoptosis, or programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by AKOS024629212 is the apoptosis pathway. By inhibiting VDAC oligomerization, AKOS024629212 prevents the release of cytochrome C from the mitochondria . Cytochrome C release is a key event in the initiation of the intrinsic apoptosis pathway. Therefore, AKOS024629212’s action can have downstream effects on cell survival and death .

Result of Action

The primary molecular effect of AKOS024629212 is the inhibition of VDAC oligomerization . This leads to a reduction in cytochrome C release from the mitochondria, thereby preventing the initiation of the intrinsic apoptosis pathway . On a cellular level, this can result in increased cell survival, particularly in cells where apoptosis is being induced .

properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-14-13-20(28(27-14)23-24-16(3)15(2)21(29)26-23)25-22(30)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-13H,1-3H3,(H,25,30)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRDBAMWUWNBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC(=C(C(=O)N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-phenylbenzamide

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